molecular formula C12H13BrO3 B2794671 Ethyl 3-bromo-2-oxo-4-phenylbutanoate CAS No. 292858-05-0

Ethyl 3-bromo-2-oxo-4-phenylbutanoate

Cat. No.: B2794671
CAS No.: 292858-05-0
M. Wt: 285.137
InChI Key: CGNJOYUSPNGALU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxo-4-phenylbutanoate is a chemical compound with the CAS Number: 292858-05-0 . It has a molecular weight of 285.14 and its molecular formula is C12H13BrO3 . It is used in diverse scientific research due to its multifunctional nature.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.13 . The specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources I found.

Scientific Research Applications

Asymmetric Bioreduction

Ethyl 3-bromo-2-oxo-4-phenylbutanoate undergoes asymmetric bioreduction, which has been extensively studied in Saccharomyces cerevisiae. This process is optimized using calcium alginate beads with double gel layers, achieving high chemical yield and enantioselectivity, which is crucial for creating enantiomerically pure compounds used in various applications, such as pharmaceuticals (Milagre et al., 2006).

Reduction by NAD(P)H Models

Reduction of this compound by NAD(P)H models, like 1-n-propyl-1,4-dihydronicotinamide, has been investigated. This process selectively reduces the substrate to corresponding 2-oxo-4-arylbutanoates, indicating its potential in synthetic organic chemistry and pharmaceutical synthesis (Meijer & Pandit, 1985).

Production in Interface Bioreactors

Microbial reduction in interface bioreactors has been used to produce ethyl (R)-2-hydroxy-4-phenylbutanoate from this compound. This method showcases efficient production with high enantiomeric excess, making it a valuable technique for producing intermediates for anti-hypertension drugs (Oda et al., 1998).

Microbial Enantioselective Reduction

Various microorganisms have been utilized for the enantioselective reduction of this compound to produce either (S)-(+)- or (R)-(+)-2-hydroxy-4-phenylbutanoate. This highlights the potential of microbial biocatalysis in synthesizing optically active compounds (Lacerda et al., 2006).

Chemical Transformations

This compound's chemical transformations, such as acylation and reaction with sodium ethoxide, have been explored. These studies provide insights into the synthesis of various organic compounds and their potential pharmaceutical applications (Kato & Kimura, 1977).

Safety and Hazards

The safety data sheet for Ethyl 3-oxo-4-phenylbutanoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

ethyl 3-bromo-2-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJOYUSPNGALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(CC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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